molecular formula C8H11NOS B3045661 3-(Thiophen-2-yl)morpholine CAS No. 111410-97-0

3-(Thiophen-2-yl)morpholine

Cat. No. B3045661
CAS RN: 111410-97-0
M. Wt: 169.25 g/mol
InChI Key: DTCRMVMDRUMUHQ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)morpholine is a chemical compound with the molecular formula C8H11NOS . It has a molecular weight of 169.25 g/mol . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-(Thiophen-2-yl)morpholine, often involves heterocyclization of various substrates . A specific synthesis method for this compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of 3-(Thiophen-2-yl)morpholine consists of a five-membered ring made up of one sulfur as a heteroatom . The InChI code for this compound is 1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Thiophen-2-yl)morpholine are not available in the retrieved data, thiophene derivatives are known to undergo a variety of reactions. For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Physical And Chemical Properties Analysis

3-(Thiophen-2-yl)morpholine has a molecular weight of 169.25 g/mol . It has a boiling point of 281.9°C at 760 mmHg . The compound has a topological polar surface area of 49.5 Ų and a complexity of 131 .

Scientific Research Applications

Material Science and Organic Electronics

Thiophenes play a pivotal role in material science and organic electronics:

Industrial Chemistry and Corrosion Inhibition

Thiophene derivatives find practical applications:

Synthetic Strategies

Various synthetic methods yield thiophene derivatives:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

3-thiophen-2-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCRMVMDRUMUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912150
Record name 3-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)morpholine

CAS RN

111410-97-0
Record name Morpholine, 3-(2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111410970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Thiophen-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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